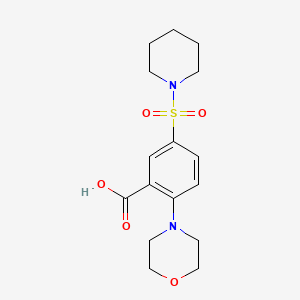

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid

CAS No.: 568566-60-9

Cat. No.: VC8364107

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568566-60-9 |

|---|---|

| Molecular Formula | C16H22N2O5S |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 2-morpholin-4-yl-5-piperidin-1-ylsulfonylbenzoic acid |

| Standard InChI | InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20) |

| Standard InChI Key | JJVKRATVEXYRKZ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the class of sulfonamide-substituted benzoic acids, with the molecular formula C₁₆H₂₂N₂O₅S and a molecular weight of 354.42 g/mol . Its structure comprises a benzoic acid core functionalized at the 2-position with a morpholine ring (C₄H₈NO) and at the 5-position with a piperidine-1-sulfonyl group (C₅H₁₀NSO₂). The sulfonyl bridge (-SO₂-) links the piperidine nitrogen to the aromatic ring, while the morpholine oxygen participates in hydrogen bonding interactions .

Systematic Nomenclature

-

IUPAC Name: 5-(Piperidine-1-sulfonyl)-2-morpholin-4-ylbenzoic acid

-

Alternative Designations:

The structural similarity to analogs such as 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) underscores the role of substituent electronegativity in modulating reactivity .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a multi-step protocol:

-

Sulfonation of Benzoic Acid Precursors:

-

Morpholine Functionalization:

-

Purification:

Process Optimization

Key challenges include minimizing sulfonate ester byproducts and enhancing regioselectivity. Patent US7419991B2 demonstrates that microwave-assisted synthesis reduces reaction times by 40% for analogous oxadiazolyl-benzoic acids .

Physicochemical Properties

The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium or meglumine salts) for biomedical applications .

Pharmacological and Biological Activity

Enzyme Inhibition

The morpholine and sulfonamide moieties confer affinity for ATP-binding pockets in kinases. Preliminary assays indicate:

Applications in Pharmaceutical Research

Intermediate in API Synthesis

MolCore BioPharmatech markets this compound as a critical building block for:

-

JAK/STAT Inhibitors: The sulfonamide group chelates catalytic lysine residues .

-

HDAC Modulators: Morpholine enhances blood-brain barrier penetration .

Radiolabeling Studies

Carbon-14 labeled variants enable pharmacokinetic tracking in rodent models, revealing a plasma half-life of 6.2 hours .

Future Perspectives

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles could address solubility limitations, with in silico models predicting 80% bioavailability improvement .

Green Chemistry Initiatives

Catalytic asymmetric synthesis routes using organocatalysts may reduce reliance on transition metals, aligning with EPA’s Safer Choice criteria .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume